molecular formula C13H11BrFNO B2639047 3-Bromo-4-[(3-fluorophenyl)methoxy]aniline CAS No. 320337-14-2

3-Bromo-4-[(3-fluorophenyl)methoxy]aniline

Cat. No.: B2639047
CAS No.: 320337-14-2
M. Wt: 296.139
InChI Key: VAGAYIBZRSYBQI-UHFFFAOYSA-N
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Description

3-Bromo-4-[(3-fluorophenyl)methoxy]aniline is an organic compound with the molecular formula C13H11BrFNO It is a derivative of aniline, where the aniline ring is substituted with a bromo group at the 3-position and a methoxy group attached to a 3-fluorophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(3-fluorophenyl)methoxy]aniline typically involves a multi-step process. One common method starts with the bromination of 4-[(3-fluorophenyl)methoxy]aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(3-fluorophenyl)methoxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-4-[(3-fluorophenyl)methoxy]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(3-fluorophenyl)methoxy]aniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key signaling proteins or metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxyaniline: Similar structure but lacks the fluorophenyl group.

    4-[(3-Fluorophenyl)methoxy]aniline: Similar structure but lacks the bromo group.

    3-Bromo-4-fluoroaniline: Similar structure but lacks the methoxy group.

Uniqueness

3-Bromo-4-[(3-fluorophenyl)methoxy]aniline is unique due to the combination of substituents on the aniline ring, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biological Activity

3-Bromo-4-[(3-fluorophenyl)methoxy]aniline is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a methoxy group attached to a phenyl ring. This compound has garnered attention in various fields, including medicinal chemistry, agriculture, and materials science, due to its potential biological activities and applications.

  • Molecular Formula : C13H11BrFNO
  • Molecular Weight : 296.1349432 g/mol
  • Structural Features : The compound features a bromo substituent at the 3-position and a methoxy group linked to a 3-fluorophenyl group at the 4-position of the aniline ring. These substituents enhance its chemical reactivity and stability, making it suitable for various applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of pharmacological applications. Its potential as a therapeutic agent is being explored through various studies.

Antimicrobial Activity

Initial studies suggest that compounds similar to this compound have shown promise in inhibiting the growth of Mycobacterium tuberculosis (Mtb). For instance, modifications in the structure of related aniline derivatives have resulted in significant antimicrobial effects, with some compounds achieving over 90% inhibition at specific concentrations . The introduction of fluorine substituents has been noted to enhance activity against Mtb, indicating that the structural characteristics of this compound could also confer similar benefits.

Pharmacokinetics and Toxicity

Ongoing pharmacological studies are assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. These studies are crucial for understanding its therapeutic potential and safety profile. Preliminary findings indicate that while some derivatives exhibit low toxicity in cellular models, the bromine substitution may increase toxicity levels .

Synthesis and Analytical Applications

The synthesis of this compound typically involves multi-step processes such as palladium-catalyzed cross-coupling reactions. Analytical techniques like NMR and mass spectrometry are employed to monitor these reactions. The compound's unique spectral properties also make it suitable as a calibration standard in chromatographic methods like HPLC and GC-MS.

Case Studies and Research Findings

Several research efforts have focused on exploring the biological activity of compounds related to or derived from this compound:

StudyFindings
Study on Antitubercular ActivityIdentified that fluorinated analogs exhibit enhanced activity against Mtb, with certain compounds achieving significant inhibition at low concentrations .
Pharmacological ProfilingInvestigated ADME properties in model organisms; preliminary results suggest favorable profiles for some derivatives but highlight increased toxicity with bromine substitutions .
Synthesis TechniquesDemonstrated successful synthesis pathways for complex organic molecules using this compound as a precursor.

Potential Applications

Given its biological activity and synthesis versatility, this compound holds potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimycobacterial agents.
  • Agriculture : Its potential use in synthesizing pesticides due to its biological activity.
  • Nanotechnology : Exploring its role in creating organic nanomaterials.

Properties

IUPAC Name

3-bromo-4-[(3-fluorophenyl)methoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGAYIBZRSYBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (1-((2-bromo-4-nitrophenoxy)methyl)-3-fluorobenzene (3.26 g) in methanol (50 mL) with palladium on carbon (10%, 300 mg) was hydrogenated on a Parr shaker for 24 hours at 60 psi. The mixture was filtered through Celite and all solvents were removed under reduced pressure to give a white crystalline solid, which was used without further purification. LCMS ESI(+) m/z: 297 (M+1).
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

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